Beryllon III

Descripción general

Descripción

The compound contains a naphthalene ring which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The resulting structure is a ten-carbon ring system with eight hydrogen atoms . It also contains a diazenyl group (-N=N-) and a diethylamino group (-N(C2H5)2), both of which can participate in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the diazenyl group through a diazotization reaction . The diethylamino group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic ring system. The diazenyl group could potentially introduce some degree of conjugation into the molecule, affecting its electronic structure .Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions. The diazenyl group is known to be involved in azo coupling reactions, while the diethylamino group could act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the diazenyl and diethylamino groups could potentially make the compound quite polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

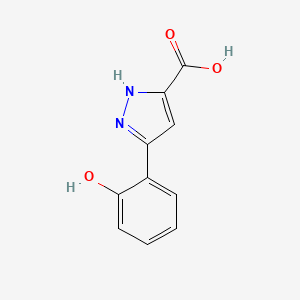

Beryllon III, conocido científicamente como "ácido 4-((4-(dietilamino)-2-hidroxifenil)diazenil)-5-hidroxinaftaleno-2,7-disulfónico" o "sal sódica del ácido 5-(4-dietilamino-2-hidroxifenilazo)-4-hidroxinaftaleno-2,7-disulfónico", es un reactivo de triazeno con varias aplicaciones en la investigación científica. A continuación, se presenta un análisis exhaustivo de sus aplicaciones únicas:

Determinación espectrofotométrica de zinc (II)

This compound se utiliza en la determinación espectrofotométrica de iones de zinc (II) en muestras de agua. Reacciona con Zn (II) para formar un complejo estable de color rojo en un tampón Na2B4O7-HCl a pH 9,10. La relación molar de reactivo a metal es 2:1, y el pico de absorción máximo del complejo es a 532 nm. Este método es sensible, con un límite de detección de 0,02 mg/L, y puede tolerar muchos iones interferentes debido a la presencia de amoníaco .

Cuantificación de berilio en aleaciones de zinc

Un método espectrofotométrico que utiliza this compound permite la determinación rápida, sensible y selectiva de microcantidades de berilio en aleaciones base zinc. El reactivo reacciona con el berilio para formar un color azul-violeta estable en una solución alcalina (pH 10-11), que se puede medir a 525 nm. Este método elimina eficazmente la interferencia de grandes cantidades de zinc, aluminio y cobre enmascarándolos con EDTA y cianuro potásico .

Determinación de boro traza en aguas ambientales

This compound facilita un método de voltametría de adsorción de stripping sensible para determinar cantidades traza de boro (III) en aguas ambientales. El proceso implica la formación de un complejo con boro (III), que se puede detectar y cuantificar .

Mecanismo De Acción

Target of Action

The primary targets of Beryllon III are proteins and Zn(II) ions . It forms an electrochemically non-active complex with proteins , and reacts with Zn(II) to form a red stable complex .

Mode of Action

This compound interacts with its targets through binding and complex formation. With proteins, it forms an electrochemically non-active super-molecular complex . In the presence of Zn(II), this compound reacts to form a red stable complex in a Na2B4O7-HCl buffer at pH 9.10 .

Biochemical Pathways

Its interaction with proteins and zn(ii) ions suggests that it may influence protein structure and function, as well as zinc homeostasis .

Pharmacokinetics

Its ability to form complexes with proteins and zn(ii) ions suggests that it may have significant interactions with biological systems .

Result of Action

The formation of complexes between this compound and its targets can result in changes to the structure and function of proteins, as well as the distribution of Zn(II) ions within the system .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and the presence of other ions. For example, the formation of the this compound-Zn(II) complex occurs in a Na2B4O7-HCl buffer at pH 9.10 . The presence of ammonia in the reaction system can also tolerate many interfering ions .

Direcciones Futuras

Propiedades

IUPAC Name |

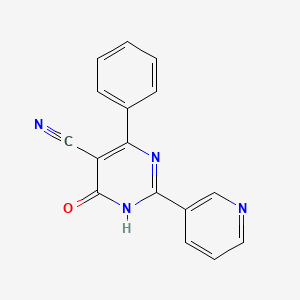

4-[[4-(diethylamino)-2-hydroxyphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O8S2/c1-3-23(4-2)13-5-6-16(18(24)9-13)21-22-17-10-14(32(26,27)28)7-12-8-15(33(29,30)31)11-19(25)20(12)17/h5-11,24-25H,3-4H2,1-2H3,(H,26,27,28)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQGUZFHJKOWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701039215 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-[2-[4-(diethylamino)-2-hydroxyphenyl]diazenyl]-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701039215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3627-04-1 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-[2-[4-(diethylamino)-2-hydroxyphenyl]diazenyl]-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701039215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryllon III | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrazolo[3,4-d]pyrimidine-1-propanoic acid, 4,5-dihydro-4-oxo-](/img/structure/B1418137.png)

![7-Thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]-pyrimidine-5-carboxylic acid](/img/structure/B1418139.png)

![8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1418147.png)

![2-(Ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B1418151.png)

![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418152.png)